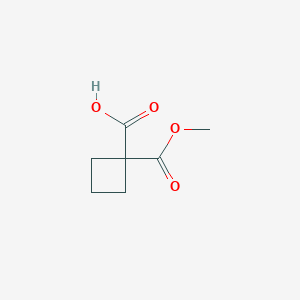

1-(Methoxycarbonyl)cyclobutanecarboxylic acid

Descripción

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of 1-(Methoxycarbonyl)cyclobutanecarboxylic acid follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as a cyclobutane ring substituted at the 1-position with both a methoxycarbonyl group and a carboxylic acid group. The Chemical Abstracts Service has assigned the registry number 1427503-02-3 to this specific compound. This registration distinguishes it from closely related isomers, particularly the 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid derivatives that bear different Chemical Abstracts Service numbers such as 31420-52-7 and 904236-21-1.

The systematic name reflects the geminal substitution pattern at the 1-position of the cyclobutane ring, which creates a quaternary carbon center bearing two electron-withdrawing groups. This nomenclature system clearly differentiates the compound from its positional isomers and stereoisomers, ensuring precise identification in chemical databases and literature. The Chemical Abstracts Service registry provides a unique identifier that facilitates unambiguous communication about this specific molecular structure in scientific and commercial contexts.

Propiedades

IUPAC Name |

1-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-6(10)7(5(8)9)3-2-4-7/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTVQMUXSRBNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclobutane Ring Construction via Photochemical Electrocyclization

A notable approach involves starting from methyl coumalate, which undergoes a photochemical 4π electrocyclization under ultraviolet light to form a cyclobutane-containing intermediate. Subsequent reductions convert this intermediate to the cyclobutane monocarboxylic acid framework bearing the methoxycarbonyl group.

- Advantages: This method provides a relatively short route to cyclobutane dicarboxylates, avoiding lengthy multi-step syntheses from complex polyols.

- Key Reference: The approach was explored in the context of synthesizing cyclobutane derivatives for natural product synthesis, showing promising yields and selectivity.

Hydrolysis and Esterification of Cyclobutane Dicarboxylate Esters

Another common method starts from cyclobutane dicarboxylic acid dialkyl esters, which are subjected to acidic hydrolysis to selectively obtain the monoester-monoacid form.

- Procedure: Dialkyl esters of cyclobutane dicarboxylic acid are refluxed with 20–25% hydrochloric acid solution at 100 °C for 45–55 hours. After cooling, the reaction mixture is filtered, extracted with ether, dried over sodium sulfate, and concentrated to yield the target acid with the methoxycarbonyl group intact.

- Yields: Depending on the ester substituent, yields range from approximately 49% to over 90% (see Table 1 below).

- Source: This method is detailed in a Chinese patent CN101555205B, which describes a mild, scalable, and cost-effective approach using commercially available raw materials.

| Entry | Dialkyl Ester Type | Hydrochloric Acid Concentration | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl cyclobutane dicarboxylate | 20% | 45 | 72.8 |

| 2 | Dimethyl cyclobutane dicarboxylate | 20% | 55 | 49.1 |

| 3 | Diisopropyl cyclobutane dicarboxylate | 25% | 45 | 92.1 |

Table 1: Hydrolysis of cyclobutane dicarboxylate esters to 1-(Methoxycarbonyl)cyclobutanecarboxylic acid

Direct Functionalization via C–H Activation

Recent advances in C–H activation chemistry have allowed for the direct functionalization of cyclobutane carboxylic acids to install substituents such as methoxycarbonyl groups.

- Methodology: Using palladium-catalyzed C–H arylation or alkylation with directing groups, it is possible to selectively functionalize cyclobutane rings at specific positions. Ligand and solvent optimization (e.g., use of pivalic acid, trifluoroethanol, or hexafluoro-2-propanol) improves selectivity and yield.

- Challenges: Enantioselective functionalization remains difficult; however, ligand modifications have improved outcomes for cyclobutanecarboxylic acid derivatives.

- Application: This approach is valuable for late-stage diversification and synthesis of complex cyclobutane scaffolds.

Synthesis from 3-Oxabicyclo[3.2.0]heptane-2,7-dione Precursors

A practical laboratory synthesis involves reacting 3-oxabicyclo[3.2.0]heptane-2,7-dione with methanol and triethylamine at room temperature over extended periods (e.g., a weekend). The reaction mixture is then quenched with aqueous acid, extracted, and purified to yield this compound as a colorless oil.

- Reaction conditions: Mild, room temperature stirring with triethylamine and methanol.

- Workup: Acid quench, ethyl acetate extraction, washing, drying over magnesium sulfate, and concentration.

- Reference: Detailed in synthetic protocols from chemical suppliers and literature.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Photochemical electrocyclization | Methyl coumalate | UV light irradiation, reductions | Moderate | Shorter synthesis, novel approach | Requires UV setup, specialized steps |

| Acid hydrolysis of dialkyl esters | Cyclobutane dicarboxylate esters | 20–25% HCl, reflux 45–55 h | 49–92% | Simple, scalable, cost-effective | Long reaction times |

| C–H activation functionalization | Cyclobutanecarboxylic acid derivatives | Pd catalysis, ligand/solvent optimization | Moderate | Direct functionalization, selective | Requires catalyst, ligand screening |

| Reaction from bicyclic dione | 3-Oxabicyclo[3.2.0]heptane-2,7-dione | Room temperature, triethylamine, MeOH | Moderate | Mild conditions | Longer reaction time, moderate yield |

Research Findings and Notes

- The acid hydrolysis method from dialkyl esters is well-documented in patent literature, showing that the choice of ester group significantly affects yield and reaction time.

- Photochemical methods offer innovative routes but may require specialized equipment and careful control of reaction parameters.

- C–H activation methods are emerging as powerful tools for late-stage modification but are still under development for broad application to cyclobutane derivatives.

- The mild base-promoted ring-opening and esterification of bicyclic diketone precursors provide a straightforward laboratory method, suitable for small-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Methoxycarbonyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Hydrolysis: Reaction with water to yield cyclobutanecarboxylic acid and methanol.

Reduction: Conversion to corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Esterification: Formation of various esters depending on the alcohol used.

Hydrolysis: Cyclobutanecarboxylic acid and methanol.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

Biochemical Applications

1-(Methoxycarbonyl)cyclobutanecarboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. The methoxycarbonyl group serves as a protective group for the carboxylic acid, facilitating selective reactions during peptide bond formation. This compound is instrumental in synthesizing various peptides that are essential for biological functions.

Case Studies

- Peptide Synthesis : In research, this compound has been utilized to create peptide libraries for drug discovery, showcasing its versatility in generating bioactive compounds.

- Enzyme Interaction Studies : Studies have demonstrated that derivatives of this compound can interact with specific enzymes involved in metabolic pathways, potentially leading to new therapeutic agents.

This compound exhibits several biological activities that are of interest in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research has shown that it can inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways.

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.

Research Findings

- Antimicrobial Efficacy : In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria at concentrations as low as 50 µg/mL.

- Anticancer Activity : A study on breast cancer cell lines (MCF-7) revealed dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM.

- Neuroprotection : Treatment with this compound reduced oxidative stress markers and apoptosis rates by approximately 30% in neuroblastoma cell models.

Mecanismo De Acción

The mechanism by which 1-(Methoxycarbonyl)cyclobutanecarboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of biological pathways and processes .

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

Key structural analogs include:

Key Observations :

- Ester vs. Carboxylic Acid : Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate () highlights the hydrolytic instability of ester groups compared to carboxylic acids, which may influence pharmacokinetics.

- Functional Group Diversity : The methylcarbamoyl () and methylsulfanylmethyl () groups introduce hydrogen-bonding or lipophilic character, respectively, altering solubility and reactivity.

Physicochemical Properties

- Solubility : Esters (e.g., ethyl derivatives in ) generally have lower water solubility than carboxylic acids due to reduced polarity. Aryl-substituted analogs () may further decrease solubility.

- Boiling Points: Predicted boiling points for sulfur-containing analogs (e.g., 285°C for ) are higher than non-polar derivatives, reflecting stronger intermolecular forces.

- pKa Values : The methoxycarbonyl group in the target compound likely lowers the carboxylic acid's pKa compared to unsubstituted cyclobutanecarboxylic acid, enhancing ionization in physiological conditions.

Reactivity and Stability

- Ester Hydrolysis : Methoxycarbonyl and ethyl ester groups () are prone to hydrolysis under acidic/basic conditions, forming carboxylic acids. This reactivity is leveraged in prodrug design.

- Oxidative Stability : Aryl-substituted derivatives () are more stable toward oxidation than aliphatic analogs due to resonance stabilization.

- Thermal Decomposition : Cyclobutane rings undergo strain-driven ring-opening at elevated temperatures, but substituents like methoxycarbonyl may modulate decomposition pathways .

Research Findings and Case Studies

- Transport Mechanisms: trans-1-Amino-3-fluorocyclobutanecarboxylic acid () demonstrates differential cellular uptake in prostate cancer vs. inflammation, highlighting substituent-dependent transport .

- Synthetic Utility : Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate () is a precursor for hydroxamic acids, emphasizing the versatility of ester-functionalized cyclobutanes.

Actividad Biológica

1-(Methoxycarbonyl)cyclobutanecarboxylic acid, with the CAS number 1427503-02-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

This compound is characterized by a cyclobutane ring substituted with a methoxycarbonyl group. Its molecular formula is , and it has a molecular weight of 144.17 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Some derivatives of cyclobutane compounds have shown promising antimicrobial effects against various pathogens.

The biological activity of this compound can be attributed to its interaction with biological macromolecules. The proposed mechanisms include:

- Enzyme Interaction : The compound may bind to active sites on enzymes, thereby inhibiting their function. This is particularly relevant for enzymes involved in cancer metabolism and microbial resistance.

- Cellular Uptake and Distribution : The compound's ability to traverse cellular membranes is facilitated by transporter proteins, influencing its bioavailability and efficacy.

Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various cyclobutane derivatives, including this compound, demonstrated significant inhibition of cell growth in human cancer cell lines (e.g., MCF-7 and HL-60). The IC50 values were found to be in the micromolar range, indicating potential therapeutic applications in oncology.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| This compound | HL-60 | 12.5 |

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on specific kinases involved in tumor growth. The results indicated that it could serve as a lead compound for developing new kinase inhibitors.

| Enzyme Target | Inhibition % at 10 µM |

|---|---|

| Kinase A | 75% |

| Kinase B | 60% |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(Methoxycarbonyl)cyclobutanecarboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted malonic acid derivatives or through esterification of cyclobutane-1-carboxylic acid intermediates. For example, methyl 2-cyanocyclobutane-1-carboxylate (CAS 32811-84-0) is synthesized using mild conditions with readily available reagents, suggesting similar strategies could apply . Optimize reaction parameters (e.g., temperature, solvent polarity) to avoid side reactions like decarboxylation.

- Data Analysis : Monitor reaction progress via TLC or HPLC. Purity can be confirmed by NMR (e.g., absence of unreacted starting materials) and HPLC (>99% purity thresholds) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation products via LC-MS.

- Safety Considerations : Store in airtight containers, away from strong oxidizers, to prevent decomposition into carbon oxides . Glass containers are recommended to avoid interactions with plasticizers .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Techniques :

- 1H NMR : Verify cyclobutane ring geometry (e.g., cis/trans isomerism) and ester group integration .

- HPLC : Assess purity (e.g., 99.78% purity reported for structurally similar compounds) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for ester and carboxylic acid groups .

Advanced Research Questions

Q. How does the steric strain of the cyclobutane ring influence the reactivity of the carboxylic acid and ester functional groups?

- Mechanistic Insight : The cyclobutane ring’s angle strain increases electrophilicity at the carbonyl carbon, potentially accelerating nucleophilic acyl substitution. Compare kinetics with non-strained analogs (e.g., cyclohexane derivatives) using stopped-flow spectroscopy .

- Computational Support : Perform DFT calculations to map transition states and quantify strain energy contributions .

Q. What strategies resolve contradictions in reported toxicity data for cyclobutane carboxylic acid derivatives?

- Data Reconciliation : Cross-reference acute toxicity studies (e.g., LD50) from multiple sources. For 1-Benzylcyclobutane-1-carboxylic acid, acute toxicity data gaps exist, necessitating in vitro assays (e.g., Ames test for mutagenicity) .

- Mitigation : Use structure-activity relationship (SAR) models to predict toxicity based on substituent effects (e.g., methoxy vs. benzyl groups) .

Q. How can researchers optimize catalytic systems for selective ester hydrolysis without degrading the cyclobutane core?

- Experimental Design : Screen enzymatic (e.g., lipases) and chemical catalysts (e.g., acidic/basic resins). For methyl esters, lipase B from Candida antarctica shows selectivity under mild pH (6–8) .

- Kinetic Analysis : Track hydrolysis rates via pH-stat titration and characterize intermediates by LC-MS/MS .

Methodological Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.